molecular formula C23H22N2O B8495619 4-(4-Benzyl-4-hydroxypiperidin-1-yl)naphthalene-1-carbonitrile CAS No. 870889-10-4

4-(4-Benzyl-4-hydroxypiperidin-1-yl)naphthalene-1-carbonitrile

Cat. No. B8495619
M. Wt: 342.4 g/mol
InChI Key: SZBHQQFUJCEIGK-UHFFFAOYSA-N
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Patent
US07268232B2

Procedure details

The title compound (12 mg, 30% yield) was prepared as described for 196MBT2-4 from 1-cyano-4-fluoronaphthalene (20 mg, 0.117 mmol) and 4-benzyl-4-hydroxypiperidine (89 mg, 0.468 mmol).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](F)=[CH:5][CH:4]=1)#[N:2].[CH2:14]([C:21]1([OH:27])[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH2:14]([C:21]1([OH:27])[CH2:26][CH2:25][N:24]([C:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH2:23][CH2:22]1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)F
Step Two
Name
Quantity
89 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C1(CCNCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1(CCN(CC1)C1=CC=C(C2=CC=CC=C12)C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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